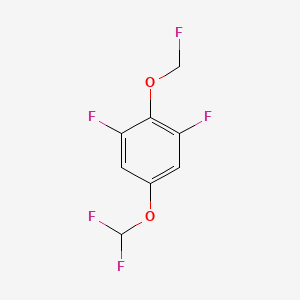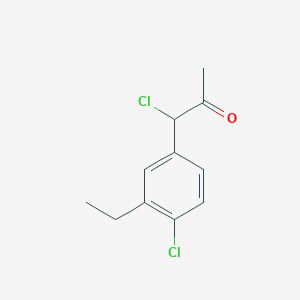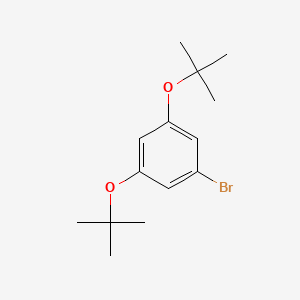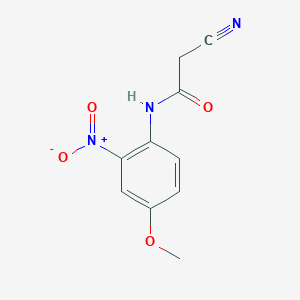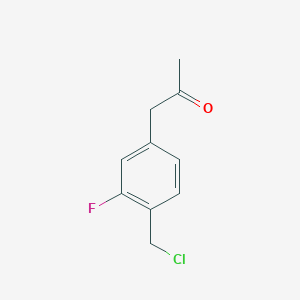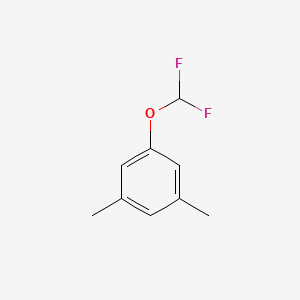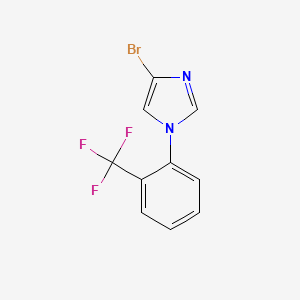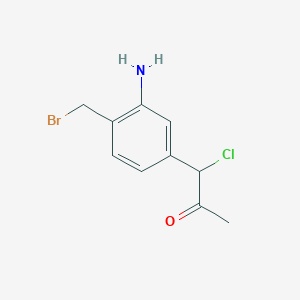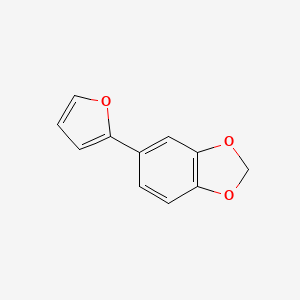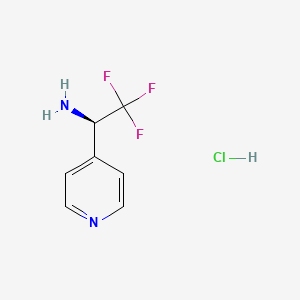![molecular formula C17H24ClFN2O2 B14057009 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)
1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of the indoline and piperidine moieties in this compound makes it a valuable intermediate in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride involves several steps. One common method starts with the preparation of 1-hydrogen-1’-benzyl-5-fluoro-spiro[indoline-3,4’-piperidine], followed by the protection of the 1-N position using tert-butoxycarbonyl (Boc) anhydride. The final step involves the hydrogenation of the 1’-N position using 10% palladium on carbon (Pd/C) to obtain the hydrochloride salt .
Chemical Reactions Analysis
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form oxindole derivatives, while reduction reactions can modify the piperidine ring.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include methanesulfonic acid for indole synthesis and palladium catalysts for hydrogenation reactions .
Scientific Research Applications
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions due to its unique spirocyclic structure.
Industrial Applications: It is employed in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is primarily related to its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can affect various molecular pathways, including those involved in neurotransmission and signal transduction .
Comparison with Similar Compounds
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity against cancer cells and microbes.
The uniqueness of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride lies in its specific fluorine substitution and Boc protection, which enhance its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C17H24ClFN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChI Key |
HRCGTNNYCNBLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



